Methyl 3-(pyrrolidin-3-YL)propanoate hydrochloride
Overview
Description
Methyl 3-(pyrrolidin-3-YL)propanoate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol It is a derivative of propanoic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of Methyl 3-(pyrrolidin-3-YL)propanoate hydrochloride typically involves the esterification of 3-(pyrrolidin-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by distillation or recrystallization to obtain the final product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Methyl 3-(pyrrolidin-3-YL)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-(pyrrolidin-3-YL)propanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl 3-(pyrrolidin-3-YL)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which can influence the binding affinity and specificity of the compound. The ester group can also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Methyl 3-(pyrrolidin-3-YL)propanoate hydrochloride can be compared with other similar compounds, such as:
Methyl 3-(pyrrolidin-2-YL)propanoate hydrochloride: This compound has a similar structure but with the pyrrolidine ring attached at the 2-position instead of the 3-position, which can result in different chemical and biological properties.
Ethyl 3-(pyrrolidin-3-YL)propanoate hydrochloride: This compound has an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Methyl 3-(piperidin-3-YL)propanoate hydrochloride: This compound contains a piperidine ring instead of a pyrrolidine ring, which can lead to different steric and electronic effects.
Properties
IUPAC Name |
methyl 3-pyrrolidin-3-ylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)3-2-7-4-5-9-6-7;/h7,9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSNRWBEGDWOIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211593-43-9 | |
Record name | methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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